molecular formula C21H22ClN5OS B2495281 N-[(4-chlorophenyl)methyl]-2-{2-[2-(thiomorpholin-4-yl)pyridin-4-yl]-1H-imidazol-1-yl}acetamide CAS No. 1251705-35-7

N-[(4-chlorophenyl)methyl]-2-{2-[2-(thiomorpholin-4-yl)pyridin-4-yl]-1H-imidazol-1-yl}acetamide

Cat. No.: B2495281
CAS No.: 1251705-35-7
M. Wt: 427.95
InChI Key: SYSYDZRSKHCLOC-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-2-{2-[2-(thiomorpholin-4-yl)pyridin-4-yl]-1H-imidazol-1-yl}acetamide is a useful research compound. Its molecular formula is C21H22ClN5OS and its molecular weight is 427.95. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

Research has indicated that derivatives similar to N-(4-chlorobenzyl)-2-[2-(2-thiomorpholin-4-ylpyridin-4-yl)-1H-imidazol-1-yl]acetamide have potential applications in cancer treatment. For instance, compounds with structures incorporating imidazo[1,2-a]pyridine and urea have shown promising antitumor activity against various cancer cell lines, highlighting the role of specific molecular fragments in enhancing anticancer properties (Chena et al., 2022). Another study synthesized N-substituted-2-amino-1,3,4-thiadiazoles, demonstrating their cytotoxicity and antioxidant activities, which could imply potential for anticancer treatment (Hamama et al., 2013).

Anticonvulsant Applications

Compounds containing imidazolyl and morpholino derivatives have been explored for their anticonvulsant properties. A study synthesized N-(6-chlorobenzothiazol-2-yl)-2-substituted-acetamides and found morpholino and imidazolyl derivatives to be promising anticonvulsant leads, also assessing their drug-likeness for absorption and brain penetration (Amir et al., 2012).

Fluorescent Probes for Mercury Ion

The synthesis of imidazo[1,2-a]pyridine derivatives has been reported to produce efficient fluorescent probes for mercury ions, demonstrating applications beyond pharmaceuticals into environmental and analytical chemistry (Shao et al., 2011).

Synthesis of Heterocyclic Compounds

There has been significant interest in synthesizing heterocyclic compounds using imidazole and acetamide frameworks for various applications, including medicinal chemistry and drug discovery. These efforts involve exploring different heterocyclic analogues to improve metabolic stability and pharmacokinetic properties of potential therapeutic agents (Stec et al., 2011).

Mechanism of Action

Target of Action

The primary target of this compound is the Vascular Endothelial Growth Factor Receptor 1 (VEGFR1) . VEGFR1 plays a crucial role in the regulation of angiogenesis, a process involved in the growth of new blood vessels from pre-existing vessels. This makes it a significant target in the treatment of diseases such as cancer, where inhibiting angiogenesis can prevent the growth and spread of tumors.

Mode of Action

It is likely that it binds to the receptor and inhibits its activity, thereby preventing the signaling processes that lead to angiogenesis .

Biochemical Pathways

The inhibition of VEGFR1 affects the VEGF signaling pathway, which is primarily involved in angiogenesis. By blocking this pathway, the compound can disrupt the formation of new blood vessels, thereby inhibiting the growth and spread of tumors .

Result of Action

By inhibiting VEGFR1 and disrupting the VEGF signaling pathway, this compound can potentially limit the growth and spread of tumors. This could result in a decrease in tumor size and potentially improve the prognosis for patients with certain types of cancer .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[2-(2-thiomorpholin-4-ylpyridin-4-yl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN5OS/c22-18-3-1-16(2-4-18)14-25-20(28)15-27-8-7-24-21(27)17-5-6-23-19(13-17)26-9-11-29-12-10-26/h1-8,13H,9-12,14-15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSYDZRSKHCLOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NC=CC(=C2)C3=NC=CN3CC(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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